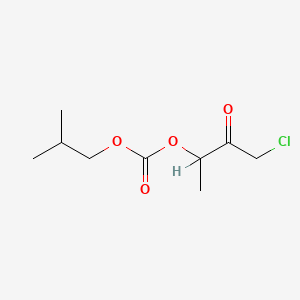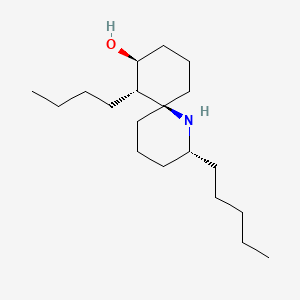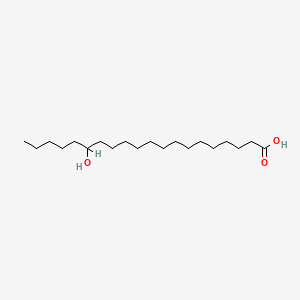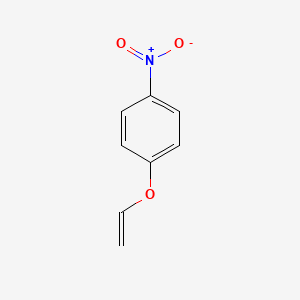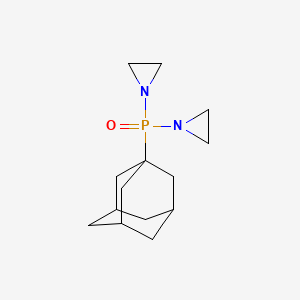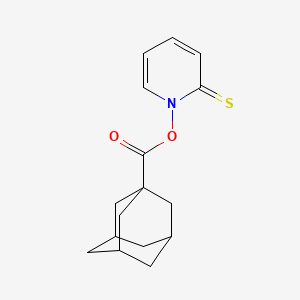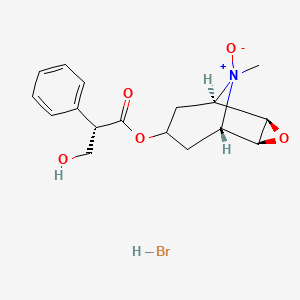
Selenocyanate
Descripción general
Descripción
Selenocyanate is a pseudohalide anion. It is a conjugate base of a selenocyanic acid and an isoselenocyanic acid.
Aplicaciones Científicas De Investigación
Anticancer and Chemopreventive Activity
Selenocyanate-containing compounds, such as p-xylene selenocyanate and benzyl selenocyanate, have been studied for their potential in cancer prevention and treatment. These compounds have shown significant anticancer properties, affecting various cellular and metabolic targets. Recent developments in selenocyanate derivatives have revealed compounds with antiproliferative, cytotoxic, and antioxidant activities. These include derivatives combined with heterocycles, quinones, or steroids (Ali et al., 2018).
Antimicrobial Activity
Organic selenocyanates (RSeCN) are known for their pronounced cytotoxic activity against mammalian cells and microorganisms. Aromatic selenocyanates, in particular, have been synthesized and found to be active against a range of bacteria and fungi, even via the gas phase. For example, benzyl selenocyanate has shown high antimicrobial activity at low concentrations (Sarfraz et al., 2023).
Phytoremediation
Selenocyanate (SeCN−) has been identified as a major contaminant in various industrial effluents. Studies on Indian mustard and muskgrass have demonstrated their potential for SeCN− phytoremediation in contaminated soil and water. These plants have shown remarkable abilities to phytoextract SeCN− and degrade it to less toxic forms (de Souza et al., 2002).
Rice Biofortification
Research on selenium (Se) biofortification in rice has explored the effects of different Se application forms and sources, including selenate and selenite, on rice growth and grain yield. This study provides insights into agronomic biofortification, suggesting that both soil and foliar Se application can increase Se content in rice, potentially offering health benefits (Boldrin et al., 2013).
Chemical Synthesis
Selenocyanates have been utilized in the synthesis of novel compounds. For instance, thermal decomposition reactions have been used for the directed synthesis of new selenocyanate compounds. This method offers access to compounds where metal centers are bridged by small anionic linker ligands, potentially leading to cooperative magnetic phenomena (Wriedt & Näther, 2010).
Water Treatment
Elemental iron (Fe(0)) has been investigated for the removal of selenocyanate (SeCN-) from wastewater. The process involves transforming SeCN- into less harmful forms like elemental selenium (Se(0)) and ferrous selenide, suggesting a potential cost-effective treatment method for SeCN- contaminated water (Meng et al., 2002).
Propiedades
IUPAC Name |
selenocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNSe/c2-1-3/h3H/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDYSYOERSZTHZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[Se-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNSe- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3425-46-5 (potassium-salt) | |
| Record name | Selenocyanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005749484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90973017 | |
| Record name | Selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Selenocyanate | |
CAS RN |
5749-48-4, 4768-87-0 | |
| Record name | Selenocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5749-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenocyanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005749484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium selenocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



